5-trans U-46619

Inflammation Prostaglandin E2 Synthase Isomer Selectivity

5-trans U-46619 is the trans isomer of the widely studied thromboxane A2 (TXA2) receptor agonist U-46619. It is a minor impurity (2-5%) present variably in most commercial preparations of the parent compound.

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
Cat. No. B560389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-trans U-46619
Synonyms9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O
InChIInChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1
InChIKeyLQANGKSBLPMBTJ-YTQMDITASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

5-trans U-46619: Key Structural and Functional Overview for Thromboxane A2 Research


5-trans U-46619 is the trans isomer of the widely studied thromboxane A2 (TXA2) receptor agonist U-46619. It is a minor impurity (2-5%) present variably in most commercial preparations of the parent compound . While U-46619 is a potent and selective TP receptor agonist that mimics the actions of TXA2 in inducing platelet aggregation and vascular smooth muscle contraction [1], 5-trans U-46619 itself acts as an inhibitor of microsomal prostaglandin E2 synthase (mPGES) at a concentration of 10 µM [2]. This compound is supplied as a 1% solution in methyl acetate with a purity of ≥98% .

Why 5-trans U-46619 Cannot Be Substituted by U-46619 or Other TP Receptor Agonists


5-trans U-46619 is not a simple substitute for its parent compound U-46619 or other TP receptor agonists. Unlike U-46619, which acts as a potent TP receptor agonist (EC50 values for platelet aggregation ranging from 82 nM to 1.31 µM) [1], 5-trans U-46619 is a weak inhibitor of microsomal prostaglandin E2 synthase (mPGES), demonstrating less than 20% inhibition at 10 µM . Furthermore, its activity as a PGE synthase inhibitor is only half as potent as its 5-cis isomer counterpart [2]. The biological activity of 5-trans U-46619 has rarely been tested separately from U-46619 itself . Therefore, substituting 5-trans U-46619 with U-46619 or other TP receptor agonists would lead to fundamentally different experimental outcomes, as the trans isomer primarily engages the mPGES pathway rather than the TXA2/TP receptor axis.

Quantitative Evidence Guide: 5-trans U-46619 vs. Key Comparators


Differential mPGES Inhibition: 5-trans U-46619 vs. 5-cis U-46619

5-trans U-46619 inhibits microsomal prostaglandin E2 synthase (mPGES) with approximately half the potency of its 5-cis isomer counterpart [1].

Inflammation Prostaglandin E2 Synthase Isomer Selectivity

mPGES Inhibition: 5-trans U-46619 vs. Parent Compound U-46619

At a concentration of 10 µM, 5-trans U-46619 inhibits microsomal prostaglandin E2 synthase (mPGES) by less than 20% . In contrast, the parent compound U-46619 is a potent and selective TP receptor agonist and does not primarily function as an mPGES inhibitor [1].

Prostaglandin Synthesis mPGES Inflammation

Purity and Composition: 5-trans U-46619 vs. Commercial U-46619 Preparations

5-trans U-46619 is a minor impurity (2-5%) that variably exists in most commercial preparations of U-46619 . The purified compound is available at a purity of ≥98% .

Analytical Chemistry Impurity Profiling Quality Control

Stability: 5-trans U-46619 vs. Endogenous TXA2

5-trans U-46619, like its parent compound U-46619, is a stable synthetic analog, whereas the endogenous ligand thromboxane A2 (TXA2) has an extremely short half-life of approximately 30 seconds under physiological conditions [1].

Stability Eicosanoid Biology TXA2

Optimal Applications of 5-trans U-46619 in Research and Development


Investigating the Role of mPGES in Prostaglandin E2 Biosynthesis

5-trans U-46619 serves as a weak but specific inhibitor of microsomal prostaglandin E2 synthase (mPGES), an enzyme downstream of cyclooxygenase (COX) in the prostaglandin E2 (PGE2) biosynthetic pathway. At a concentration of 10 µM, it can be used to probe the role of mPGES in PGE2 production in various cellular contexts. Its weak activity (<20% inhibition) makes it a useful tool for understanding the nuances of mPGES inhibition without causing complete blockade, allowing for the study of partial or graded responses.

Controlling for Isomer-Specific Effects in U-46619 Studies

Given that 5-trans U-46619 is a known impurity (2-5%) in most commercial U-46619 preparations, the isolated, high-purity compound (≥98%) is essential for control experiments. Researchers investigating the biological effects of U-46619 can use 5-trans U-46619 to determine if observed effects are attributable to the parent compound or its trans isomer impurity. This is particularly critical in studies where precise pharmacological targeting of the TP receptor is required.

Studying Isomer-Dependent Enzymatic Inhibition

5-trans U-46619 is approximately half as potent an inhibitor of prostaglandin E synthase as its 5-cis counterpart. This differential activity provides a valuable model for investigating how stereochemistry influences the interaction between lipid mediators and the mPGES enzyme. It can be used in comparative studies with 5-cis U-46619 to elucidate structure-activity relationships (SAR) and the molecular determinants of mPGES inhibition. [1]

Characterizing TP Receptor Independent Effects

While U-46619 is a potent TP receptor agonist, 5-trans U-46619 acts primarily as an mPGES inhibitor. This distinction makes it a valuable tool for dissecting TP receptor-dependent versus -independent effects in complex biological systems. Researchers can use 5-trans U-46619 to rule out off-target mPGES inhibition as a confounding factor when interpreting results from U-46619 experiments, or to specifically investigate TP receptor-independent pathways.

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